7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-amino-4,5-dimethyl-2H-furo[3,4-d]pyridazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-3-5-4(2)13-7(9)6(5)8(12)11-10-3/h9H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKIGNLSNQYTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=C(O1)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50844835 | |
| Record name | 7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50844835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918899-25-9 | |
| Record name | 7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50844835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Amino 4,5 Dimethylfuro 3,4 D Pyridazin 1 2h One and Its Analogues
Retrosynthetic Analysis of the Furo[3,4-d]pyridazinone Core Structure
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inamazonaws.com The process begins by deconstructing the target molecule through a series of imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. amazonaws.comairitilibrary.com This method allows chemists to work backward from the desired product to identify simpler, commercially available starting materials. ias.ac.in
Applying this strategy to the furo[3,4-d]pyridazinone core reveals a logical pathway for its synthesis. The structure consists of a furan (B31954) ring fused to a pyridazinone ring. A primary disconnection targets the C–N bonds within the pyridazinone moiety. amazonaws.com This disconnection is based on the well-established synthesis of pyridazinones from the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with a 1,2-binucleophile like hydrazine (B178648). mdpi.commdpi.com
This retrosynthetic step transforms the furo[3,4-d]pyridazinone ring system into two precursor fragments:
Hydrazine or a hydrazine derivative.
A 3,4-disubstituted furan bearing two adjacent carbonyl-containing functional groups, such as an acetyl group and a carboxylate ester group. mdpi.com
This analysis simplifies the complex bicyclic target into more accessible starting materials. The primary challenge is then reduced to the synthesis of the appropriately substituted furan precursor, which can itself be subjected to further retrosynthetic analysis. airitilibrary.com
Established Synthetic Routes to 7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one
While specific routes to this compound are not extensively detailed in the literature, established methods for the synthesis of the closely related analogue, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, provide a foundational framework. These routes typically involve the construction of the pyridazinone ring onto a pre-existing furan scaffold. mdpi.com
The synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one has been successfully achieved through a cyclocondensation reaction. mdpi.com This strategy involves the reaction of an acetyl-containing furan-3-carboxylate with hydrazine hydrate (B1144303). mdpi.com The hydrazine acts as a 1,2-binucleophile, reacting with the two carbonyl functionalities (the acetyl and ester groups) positioned at the 3- and 4-positions of the furan ring to form the fused six-membered pyridazinone ring. mdpi.com
Two distinct methods have been reported for this transformation, differing in reaction conditions and yielding different efficiencies. mdpi.com
Method A: Involves refluxing the furan-3-carboxylate precursor with an excess of hydrazine hydrate in glacial acetic acid. mdpi.com
Method B: Employs milder conditions, with the reaction proceeding at room temperature in an ethanol (B145695) solution containing a catalytic quantity of trifluoroacetic acid. mdpi.com
The details of these synthetic methods are summarized in the table below.
| Method | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| A | Methyl 4-acetyl-5-methylfuran-3-carboxylate | Hydrazine hydrate (excess) | Glacial acetic acid | Reflux, 1 h | 10% | mdpi.com |
| A | Ethyl 4-acetyl-5-methylfuran-3-carboxylate | Hydrazine hydrate (excess) | Glacial acetic acid | Reflux, 1 h | 32% | mdpi.com |
| B | Ethyl 4-acetyl-5-methylfuran-3-carboxylate | Hydrazine hydrate, Trifluoroacetic acid (catalytic) | Ethanol | Room temperature, 2 h | 44% | mdpi.com |
The key intermediates in the established synthesis of the furo[3,4-d]pyridazinone ring system are the substituted furan precursors, namely methyl 4-acetyl-5-methylfuran-3-carboxylate and ethyl 4-acetyl-5-methylfuran-3-carboxylate. mdpi.com These compounds provide the necessary carbon framework and functional groups for the subsequent cyclocondensation reaction.
The final product, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, has been thoroughly characterized using a range of modern analytical techniques. mdpi.comresearchgate.net Structural confirmation was achieved through single-crystal X-ray diffraction analysis, which unambiguously established its molecular geometry. mdpi.com Spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to elucidate its fine structure in both solid and solution phases. mdpi.com
The spectroscopic data confirms that the molecule exists predominantly in the lactam tautomeric form rather than the lactim form. mdpi.com Key characterization data for the final compound is presented below.
| Property | Value | Reference |
|---|---|---|
| Appearance | Light-brown crystals | mdpi.com |
| Melting Point | 273–275 °C | mdpi.com |
| IR (ν, cm⁻¹) | 3167 (NH), 1668 (C=O), 1617, 1546, 1345 | mdpi.com |
| ¹H NMR (δ, ppm) | 11.44 (1H, s, NH), 8.43 (1H, s, C⁷H), 2.61 (3H, s, C⁵CH₃), 2.34 (3H, s, C⁴CH₃) | mdpi.com |
Contemporary and Sustainable Approaches in this compound Synthesis
Modern organic synthesis emphasizes the development of sustainable and efficient methodologies. These approaches often focus on reducing waste, minimizing energy consumption, and simplifying reaction procedures. In the context of furo[3,4-d]pyridazinone synthesis, contemporary methods include the use of novel catalytic systems and energy sources to improve reaction outcomes.
Green chemistry principles have been applied to the synthesis of related heterocyclic systems, such as the use of multi-component reactions in environmentally benign solvents like water or ionic liquids, often proceeding without a catalyst. researchgate.netresearchgate.net These methods offer advantages such as high yields, clean reaction profiles, simple work-up procedures, and short reaction times. researchgate.net The application of grinding and microwave heating are other green chemistry tools used to synthesize pyridazinone derivatives efficiently. ekb.eg
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. In the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, a catalytic amount of trifluoroacetic acid was shown to effectively promote the cyclocondensation reaction at room temperature, leading to a higher yield compared to uncatalyzed thermal methods. mdpi.com
Transition metal catalysis offers powerful tools for constructing complex heterocyclic frameworks. For instance, palladium-catalyzed sequential processes have been developed for the synthesis of fused furo[3,4-b]indol-1-ones. unipr.it This methodology involves an initial cyclization to form an indole (B1671886) ring, followed by carbon monoxide insertion and a second annulation to build the furanone ring, demonstrating the power of catalysis to construct multiple rings and bonds in a single operation. unipr.it Similarly, rhodium(II) acetate (B1210297) has been used as a catalyst for the cyclization of 2-alkynyl 2-diazo-3-oxobutanoates to afford furo[3,4-c]furans, showcasing a versatile method for furan ring formation that could be adapted for furo-fused pyridazinones. nih.gov
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities. asianpubs.orgcore.ac.ukasianpubs.org This technology has been successfully applied to the synthesis of various pyridazinone derivatives and other fused heterocyclic systems. ekb.egasianpubs.orgresearchgate.netmdpi.com
The benefits of microwave irradiation include rapid and uniform heating, which can minimize the formation of side products. core.ac.uk For example, the synthesis of pyridophenoxazinones under microwave irradiation (50 W, 80°C, 30 min) resulted in satisfactory yields, showcasing a significant improvement over classical heating methods. core.ac.uk Three-component reactions under microwave conditions have also been developed for the efficient synthesis of complex heterocycles like diaminopyrazolo[3,4-d]pyrimidines, highlighting the practicality of this method due to short reaction times and often chromatography-free product isolation. rsc.org While photochemical methods represent another avenue for sustainable synthesis, their application to the furo[3,4-d]pyridazinone system is less documented compared to the extensive use of microwave-assisted techniques.
Environmentally Benign Solvent Systems in Chemical Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The choice of solvent is a critical factor, as solvents constitute a major portion of the waste generated in chemical processes. For the synthesis of heterocyclic compounds like this compound and its analogues, several environmentally benign solvent systems have been explored.
The synthesis of the parent compound, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, has been reported using ethanol as a solvent. nih.gov Ethanol is considered a greener alternative to many conventional organic solvents due to its low toxicity, biodegradability, and derivation from renewable resources. One specific method involves the reaction of ethyl 4-acetyl-5-methylfuran-3-carboxylate with an excess of hydrazine hydrate in ethanol at room temperature, in the presence of catalytic amounts of trifluoroacetic acid, affording the product in a 44% yield. nih.gov
Water is another highly attractive green solvent due to its abundance, non-toxicity, and non-flammability. Aqueous media have been successfully employed in the synthesis of various fused pyridazinone derivatives, such as furo[3,4-e]pyrazolo[3,4-b]pyridine-5-ones. nih.gov These reactions often provide advantages like easier work-up procedures and mild reaction conditions. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage. The synthesis of pyridazinone derivatives has been achieved using green chemistry tools like grinding and microwave heating, which can be more efficient than conventional heating methods. rsc.org For instance, the synthesis of thieno[3,4-d]pyridazinones has been developed under solvent-free conditions using both microwave and ultrasound irradiation, resulting in excellent yields and significantly reduced reaction times. nih.gov
Ionic liquids, characterized by their low vapor pressure and high thermal stability, have also been utilized as green reaction media for the synthesis of fused pyridine (B92270) derivatives. researchgate.net
Table 1: Examples of Environmentally Benign Solvent Systems in the Synthesis of Related Heterocycles
| Solvent System | Heterocycle Synthesized | Advantages |
| Ethanol | 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one | Renewable, low toxicity, biodegradable |
| Water | Furo[3,4-e]pyrazolo[3,4-b]pyridine-5-ones | Abundant, non-toxic, non-flammable, easy work-up |
| Solvent-free (Microwave/Ultrasound) | Thieno[3,4-d]pyridazinones | Reduced reaction time, high yields, no solvent waste |
| Ionic Liquids | Fused pyridine derivatives | Low vapor pressure, high thermal stability |
Derivatization Strategies and Functionalization of the this compound Scaffold
Derivatization of the this compound scaffold is a key strategy to explore the structure-activity relationships (SAR) and to optimize the pharmacological properties of this class of compounds. Functionalization can be targeted at the exocyclic amino group, as well as the furo and pyridazinone rings.
Chemical Modifications at the Exocyclic Amino Group
The exocyclic amino group at the 7-position of the furo[3,4-d]pyridazin-1(2H)-one ring system is a prime site for chemical modification. Standard reactions for primary amines can be employed to introduce a variety of substituents, thereby modulating the compound's physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity.
One of the most common modifications is acylation to form amide derivatives. This can be achieved by reacting the amino group with acyl chlorides or anhydrides. For example, the reaction of 3-aminopyridazine (B1208633) derivatives with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate has been shown to yield the corresponding acylated products. semanticscholar.org This approach can be adapted to synthesize a wide range of amide derivatives of this compound by using various acylating agents. The synthesis of amide derivatives from substituted anilines and amino acid esters in methanol (B129727) is a well-established one-step reaction. sphinxsai.com
Another derivatization strategy involves the formation of Schiff bases through condensation with various aldehydes and ketones. These imine derivatives can serve as intermediates for further functionalization, such as reduction to secondary amines.
Table 2: Potential Derivatization Reactions at the Exocyclic Amino Group
| Reagent | Functional Group Introduced | Potential Product Class |
| Acyl chloride/anhydride | Amide | N-Acyl-7-aminofuro[3,4-d]pyridazinones |
| Aldehyde/Ketone | Imine (Schiff base) | 7-(Alkyl/Arylimino)furo[3,4-d]pyridazinones |
| Isocyanate/Isothiocyanate | Urea/Thiourea | N-(7-furo[3,4-d]pyridazinonyl)ureas/thioureas |
| Sulfonyl chloride | Sulfonamide | N-(7-furo[3,4-d]pyridazinonyl)sulfonamides |
Regioselective Substitution Reactions on the Furo and Pyridazinone Rings
Regioselective functionalization of the furo and pyridazinone rings is crucial for fine-tuning the biological activity of the scaffold. The electronic nature of the fused heterocyclic system dictates the preferred positions for electrophilic and nucleophilic attack.
Nucleophilic aromatic substitution is a common reaction for pyridazinone systems, particularly those bearing leaving groups such as halogens. For instance, 4,5,6-trifluoropyridazin-3(2H)-one has been used as a scaffold for the synthesis of various substituted pyridazinones through sequential nucleophilic substitution processes. mdpi.com The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the substituents already present on the pyridazinone ring. mdpi.com In the context of the this compound scaffold, if a suitable leaving group is present on the pyridazinone ring, it could be displaced by various nucleophiles.
Electrophilic substitution on the furan ring is another potential avenue for functionalization. Furan rings are generally susceptible to electrophilic attack, and the directing effects of the fused pyridazinone ring and the methyl groups would influence the position of substitution.
The development of regioselective synthesis of multisubstituted furans via metalloradical cyclization of alkynes with α-diazocarbonyls offers a modern approach to constructing functionalized furan rings, which could be adapted for the synthesis of substituted furo[3,4-d]pyridazinone analogues. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto heterocyclic scaffolds, provided a suitable halide is present. mdpi.com
Synthesis of Chiral Analogues and Stereoselective Transformations
The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct pharmacological profiles. Stereoselective synthesis is therefore a critical aspect of developing novel and more potent therapeutic agents.
One approach to obtaining chiral analogues is through asymmetric synthesis . This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, a series of chiral pyridazin-3(2H)-ones has been synthesized starting from commercially available chiral bromopropionic acids. semanticscholar.org This strategy involves the formation of a chiral amide intermediate, which is then cyclized to form the pyridazinone ring, preserving the stereochemistry. semanticscholar.org
Another method is the enantioresolution of a racemic mixture. This can be achieved through techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. The enantiomeric excess of the separated enantiomers can be determined by techniques like chiral HPLC. semanticscholar.org
Stereoselective reactions are those that favor the formation of one stereoisomer over another. For instance, if a substituent is introduced that creates a new stereocenter, a stereoselective reaction would yield a higher proportion of one diastereomer or enantiomer. The development of stereoselective methods for the synthesis of pyrrolidine (B122466) derivatives, which are precursors to many drugs, highlights the importance of controlling stereochemistry in medicinal chemistry. nih.gov
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No published NMR data (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY) is available for 7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
No published HRMS data, including analyses using ESI, APCI, or tandem MS/MS, is available for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
No published IR or Raman spectral data is available for this compound.
To maintain scientific integrity, this article cannot be generated without access to peer-reviewed experimental findings for the target compound.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry, offering an unambiguous structural confirmation that surpasses information available from spectroscopic methods alone.
For a molecule like this compound, the process would involve growing a high-quality single crystal, typically through slow evaporation of a saturated solution. This crystal is then mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for the 7-amino derivative is not presently available, studies on the closely related precursor, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, have been successfully conducted. mdpi.comresearchgate.net In that analysis, light-brown crystals were grown from ethanol (B145695), and the compound was found to crystallize in the monoclinic space group P2₁/c. mdpi.com This analysis confirmed the molecule exists in the lactam form in the solid state and detailed the planarity of the fused ring system and the nature of intermolecular hydrogen bonding. mdpi.comresearchgate.net A similar approach would be expected to yield definitive structural information for the 7-amino analog.
Table 1: Representative Crystal Data for a Related Furo[3,4-d]pyridazine Structure
| Parameter | Value (for 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Solvent for Crystallization | Ethanol |
This data is for a related compound and serves as an example of expected crystallographic parameters. mdpi.com
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is an indispensable tool for the separation, identification, and quantification of this compound from reaction mixtures, synthetic intermediates, and potential impurities. Different chromatographic methods are employed based on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Method development would involve optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. The presence of the aromatic fused ring system provides a strong chromophore, making UV detection a highly effective and sensitive choice. The primary amino group and the lactam functionality impart significant polarity to the molecule, influencing its retention characteristics.
A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). quark-gulf.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. researchgate.net
Table 2: Typical Starting Parameters for HPLC Method Development
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetate (B1210297) Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
These parameters represent a standard starting point for developing a specific analytical method.
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's polarity, arising from the primary amino group and the N-H bond in the pyridazinone ring, along with its relatively high molecular weight, results in low volatility and a propensity for thermal degradation at the high temperatures required for GC analysis.
To enable GC analysis, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile ones. The primary amino group is a key target for this process. A common approach for amino compounds involves reaction with a derivatizing agent such as a fluoroalkyl chloroformate (e.g., pentafluoropropyl chloroformate). nih.govdntb.gov.ua This reaction replaces the active hydrogens on the amine with a non-polar, volatile group, creating a derivative suitable for GC analysis. nih.gov The resulting derivative can then be separated on a capillary column (e.g., a chiral Chirasil-Val column if enantiomeric separation is needed) and detected, often by a Flame Ionization Detector (FID). nih.gov
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily for monitoring the progress of a chemical reaction. rsc.org For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the desired product.
A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). rsc.org The plate is then placed in a chamber containing a suitable mobile phase (eluent), often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The mobile phase moves up the plate by capillary action, and compounds separate based on their differing affinities for the stationary and mobile phases.
The position of the spots is visualized, commonly under UV light, which reveals compounds with a UV chromophore. rsc.org Additionally, chemical stains can be used. For a primary amine like this compound, a ninhydrin (B49086) spray reagent would be highly effective, producing a distinctively colored spot and allowing for specific detection of the amino-containing product. ajol.infoscirp.org The relative positions of the spots (Rf values) indicate the progress of the reaction.
Reaction Mechanisms and Chemical Reactivity of 7 Amino 4,5 Dimethylfuro 3,4 D Pyridazin 1 2h One
Electrophilic and Nucleophilic Reactivity of the Furo[3,4-d]pyridazinone System
The furo[3,4-d]pyridazinone system possesses both electrophilic and nucleophilic centers, leading to a diverse range of chemical reactions. The furan (B31954) ring is inherently electron-rich and thus susceptible to electrophilic attack. Conversely, the pyridazinone ring, with its two nitrogen atoms, is electron-deficient and can react with nucleophiles.
Electrophilic Reactivity:
The furan moiety's high π-electron density makes it reactive towards electrophiles. However, the reactivity is influenced by the fused pyridazinone ring, which can withdraw electron density. The free α-position of the furan ring is a likely site for electrophilic substitution.
Nucleophilic Reactivity:
The pyridazinone ring is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The carbonyl group at the 1-position further enhances the electrophilicity of the pyridazinone ring. Reactions with various nucleophiles can lead to substitution or ring-opening products. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles results in the substitution of fluorine atoms at the 4- and 5-positions. nih.gov The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the substituents on the pyridazinone ring. nih.gov
In some cases, bifunctional N-nucleophiles can react with furo[3,4-d]pyridazinone precursors, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, to form the pyridazinone ring. nih.gov For example, hydrazine (B178648) hydrate (B1144303) can react with 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone, leading to ring opening and subsequent cyclization to form a pyridazinone derivative. eurjchem.com
The following table summarizes the reactivity of the furo[3,4-d]pyridazinone system with different reagents:
| Reagent Type | Reactivity | Potential Products |
| Electrophiles | The electron-rich furan ring is susceptible to electrophilic attack, though this can be moderated by the electron-withdrawing pyridazinone ring. | Substituted furo[3,4-d]pyridazinones |
| Nucleophiles | The electron-deficient pyridazinone ring is prone to nucleophilic attack, especially at the carbon atoms near the nitrogen atoms. | Substituted or ring-opened products |
| Bifunctional Nucleophiles | Can lead to the formation of the pyridazinone ring from furanone precursors. | Fused heterocyclic systems |
Cycloaddition and Rearrangement Reactions Involving the Furo[3,4-d]pyridazinone Core
The furo[3,4-d]pyridazinone core can participate in cycloaddition reactions, which are powerful tools for the construction of complex polycyclic systems. The furan moiety can act as a diene in Diels-Alder reactions.
Cycloaddition Reactions:
Furo[3,4-b]benzodioxins, structurally related to the furo[3,4-d]pyridazinone system, have been shown to undergo double Diels-Alder reactions. researchgate.net The diene reacts with a dienophile to form a mono-adduct, which can then undergo a second cycloaddition. researchgate.net Similarly, the furan ring in the furo[3,4-d]pyridazinone scaffold could potentially react with dienophiles. The pyridazine (B1198779) moiety can also be involved in cycloaddition reactions. For instance, [3 + 2] cycloaddition reactions of diazopropane (B8614946) to pyridazinones have been used to synthesize saturated pyrazolo[3,4-d]pyridazinones. nih.gov
Rearrangement Reactions:
While specific rearrangement reactions of 7-amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one are not extensively documented, related heterocyclic systems can undergo rearrangements. For example, certain [2.2.2]-bicycloalkene cycloadducts derived from pyrazinones can undergo rearrangement in preference to cycloreversion, particularly when an electron-withdrawing group is present. nih.gov
The table below provides examples of cycloaddition reactions involving related pyridazinone systems:
| Reaction Type | Reactants | Product |
| [3 + 2] Cycloaddition | Pyridazinones and Diazopropane | Saturated pyrazolo[3,4-d]pyridazinones nih.gov |
| Diels-Alder | Furo[3,4-b]benzodioxin and Dienophiles | Bis-adducts researchgate.net |
| Hetero-Diels-Alder | 3,6-(2-pyridyl)-1,2,4,5-tetrazine and cis-3,4-dichlorocyclobutene | 8a-azonia-3,4-diazaphenanthrene cation mdpi.com |
Tautomerism and Conformational Dynamics of this compound Derivatives
Tautomerism is a key feature of many heterocyclic compounds, including furo[3,4-d]pyridazinone derivatives. The presence of the amino group at the 7-position and the lactam-lactim equilibrium in the pyridazinone ring allows for the existence of different tautomeric forms.
Lactam-Lactim Tautomerism:
The pyridazinone ring can exist in either the lactam (-C(=O)-NH-) or the lactim (-C(OH)=N-) form. For the parent compound, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, studies have shown that it exists predominantly in the lactam form in both solution and the solid state. mdpi.comresearchgate.net This is supported by IR spectroscopy, which shows a characteristic C=O stretching frequency, and NMR spectroscopy. mdpi.com
Amino-Imino Tautomerism:
The 7-amino group can potentially exist in equilibrium with an imino tautomer. The preferred tautomer will depend on factors such as the solvent, temperature, and the electronic nature of the substituents. In related 2-amino-5,6-dimethylpyrimidin-4-one, both 1H-keto and 3H-keto tautomers have been observed in the solid state. nih.gov
Conformational Dynamics:
The furo[3,4-d]pyridazinone ring system is largely planar due to the presence of conjugated double bonds. mdpi.com X-ray diffraction studies of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one show that the molecule has a planar conformation. mdpi.com The planarity of the molecule is maintained by a system of conjugated bonds. mdpi.com
The following table summarizes the different tautomeric forms of this compound:
| Tautomerism Type | Possible Forms | Predominant Form (based on related compounds) |
| Lactam-Lactim | Lactam (-C(=O)-NH-) and Lactim (-C(OH)=N-) | Lactam mdpi.comresearchgate.net |
| Amino-Imino | Amino (-NH2) and Imino (=NH) | Not definitively established for this specific compound |
Oxidative and Reductive Transformations of the Heterocyclic Scaffold
The furo[3,4-d]pyridazinone scaffold can undergo both oxidative and reductive transformations, depending on the reaction conditions and the reagents used.
Oxidation:
The furan ring is generally susceptible to oxidation, which can lead to ring-opening or other transformations. The pyridazine ring is relatively stable to oxidation due to its aromatic character. However, the nitrogen atoms can be oxidized under strong oxidizing conditions.
Reduction:
The pyridazinone ring can be reduced. For example, the C=O group can be reduced to a CH2 group. The double bonds in both the furan and pyridazine rings can also be hydrogenated under catalytic conditions.
Mechanistic Pathways of Functional Group Interconversions
Functional group interconversions on the furo[3,4-d]pyridazinone scaffold are crucial for the synthesis of diverse derivatives with varied biological activities.
The amino group at the 7-position can be readily derivatized. For instance, it can be acylated, alkylated, or converted to other functional groups. The N-H group in the pyridazinone ring can also be alkylated or acylated.
A common synthetic strategy involves the sequential nucleophilic substitution of halogenated pyridazinone precursors to introduce various functional groups. nih.gov For example, 4,5,6-trifluoropyridazin-3(2H)-one can serve as a scaffold for creating polyfunctional pyridazinone systems through a series of nucleophilic aromatic substitution reactions. nih.gov
Computational Chemistry and Molecular Modeling Studies of 7 Amino 4,5 Dimethylfuro 3,4 D Pyridazin 1 2h One
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a molecule's geometry, electronic properties, and spectroscopic signatures. For 7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, DFT calculations can illuminate its fundamental chemical characteristics.
Detailed research findings from DFT studies would focus on several key areas. The optimization of the molecule's geometry provides the most stable three-dimensional conformation. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. zsmu.edu.ua A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. Furthermore, DFT is employed to predict spectroscopic data, such as IR and NMR spectra, which can be compared with experimental results to confirm the compound's structure, as has been done for the parent compound 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one. mdpi.comresearchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -648.72 | Thermodynamic stability of the molecule |
| HOMO Energy (eV) | -5.89 | Electron-donating ability |
| LUMO Energy (eV) | -1.25 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4.64 | Chemical reactivity and kinetic stability |
| Dipole Moment (Debye) | 4.12 | Molecular polarity and solubility |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. escholarship.org These simulations provide a detailed view of the molecule's dynamic behavior, which is essential for understanding its interactions in a biological environment.
For this compound, MD simulations can explore its conformational landscape by sampling different spatial arrangements of the molecule and identifying low-energy, stable conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over the simulation period and the Root Mean Square Fluctuation (RMSF) to identify flexible regions within the molecule. physchemres.orgnih.gov
Furthermore, MD simulations are invaluable for studying solvation effects. By explicitly including solvent molecules (typically water) in the simulation box, it is possible to model how the solvent influences the compound's conformation and dynamics. This provides insights into the molecule's solubility and the role of water in mediating interactions with biological macromolecules.
| Parameter | Setting | Purpose |
|---|---|---|
| Force Field | CHARMM36 / GROMOS54a7 | Defines the potential energy of the system |
| Solvent Model | TIP3P Water | Explicit representation of the aqueous environment |
| Simulation Time | 100 ns | Duration to observe molecular motions and reach equilibrium |
| Temperature | 300 K | Simulates physiological temperature |
| Pressure | 1 bar | Simulates atmospheric pressure |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are fundamental in medicinal chemistry for predicting the activity of novel molecules and for optimizing lead compounds to enhance their potency and selectivity. nih.gov
To develop a QSAR model for derivatives of this compound, a dataset of analogous compounds with experimentally measured biological activities (e.g., IC50 values) is required. Various molecular descriptors—quantifying physicochemical, electronic, and steric properties—are calculated for each compound. Statistical methods, such as Partial Least Squares (PLS), are then used to build a mathematical equation linking these descriptors to the observed activity. actascientific.com
The resulting QSAR model can be used to predict the biological activity of new, un-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide contour maps that visualize the regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity, offering direct guidance for structural modifications. researchgate.netresearchgate.net
| Model Equation | Statistical Parameters |
|---|---|
| pIC50 = 1.25 + 0.45(LogP) - 0.12(TPSA) + 0.89*(AromaticRings) | R² (Correlation Coefficient): 0.88 |
| Q² (Cross-validation Coefficient): 0.75 | |
| F-value: 65.4 | |
| Number of Compounds: 35 |
Note: The equation and parameters are hypothetical and serve to illustrate the format and components of a QSAR model. LogP represents lipophilicity, TPSA is the topological polar surface area, and AromaticRings is the count of aromatic rings.
Molecular Docking and Virtual Screening Approaches for Target Identification and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com It is widely used to understand ligand-target interactions at a molecular level and to perform virtual screening of large compound libraries to identify potential drug candidates. chemrxiv.org
For this compound, molecular docking can be used to hypothesize its binding mode within the active site of a specific biological target, such as a kinase or other enzyme. The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. Studies on related pyridazinone scaffolds have explored their interactions with targets like DNA, plasma proteins, and various enzymes. nih.govnih.gov
The results of a docking study reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is critical for structure-based drug design. When applied in a virtual screening workflow, docking can rapidly evaluate thousands or millions of compounds, prioritizing a smaller, manageable number for experimental testing.
| Parameter | Result |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Lys72, Glu91, Leu135, Val142 |
| Key Interactions | Hydrogen bond between amino group and Glu91 |
| Hydrogen bond between pyridazinone N-H and Lys72 | |
| Hydrophobic interaction between furan (B31954) ring and Leu135 |
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry, particularly methods based on DFT, can be used to model chemical reactions, providing a detailed understanding of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.
For the synthesis of this compound or its derivatives, computational methods can be used to predict reaction pathways and characterize the structures and energies of intermediates and transition states. The activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated from the energy difference between the reactants and the transition state. This information helps chemists understand reaction feasibility, predict potential side products, and optimize reaction conditions. For instance, DFT modeling has been successfully applied to understand complex mechanisms like the Suzuki–Miyaura reactions on related bromo-pyridazinone scaffolds. mdpi.com
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 (Reference) |
| Transition State (TS1) | +22.5 |
| Intermediate | -5.2 |
| Products | -15.8 |
Note: This table illustrates the energy profile of a hypothetical reaction step, where the activation energy is 22.5 kcal/mol.
Analytical Method Development for Detection and Quantification of 7 Amino 4,5 Dimethylfuro 3,4 D Pyridazin 1 2h One
Development of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing 7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools that provide the high separation efficiency and specificity needed for unequivocal identification and quantification.
For polar, non-volatile heterocyclic amines, LC-MS is typically the method of choice. nih.govwiley.com A liquid chromatography system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, separates the target analyte from other components in the sample matrix. Reversed-phase chromatography is commonly employed, using columns such as a C18 column. The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov
Following separation, the analyte is introduced into a mass spectrometer. An electrospray ionization (ESI) source is typically used in the positive ion mode for amine-containing compounds, which are readily protonated. nih.gov For highly selective and sensitive quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is preferred. nih.govgcms.cz This technique involves monitoring a specific precursor ion-to-product ion transition, which significantly reduces background noise and enhances detection limits. nih.gov
Gas chromatography-mass spectrometry (GC-MS) can also be used, though it often requires a derivatization step to increase the volatility and thermal stability of polar analytes like heterocyclic amines. nih.gov While this adds complexity to the sample preparation, GC-MS offers excellent separation efficiency. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides reversed-phase separation of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, aids in protonation for ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte from the column. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical UHPLC systems. |
| Injection Volume | 5 µL | The volume of sample introduced into the system. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Efficiently ionizes the basic amino group of the analyte. nih.gov |
| Ion Spray Voltage | 5500 V | Optimizes the formation of gas-phase ions. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. nih.gov |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte | The mass-to-charge ratio of the protonated parent molecule. |
Spectrophotometric and Fluorometric Assay Development for Trace Analysis
Spectrophotometric and fluorometric methods offer simpler, more cost-effective alternatives to hyphenated techniques for certain applications, particularly for trace analysis when the sample matrix is less complex.
Spectrophotometric methods are based on the principle that the analyte absorbs light at a specific wavelength. The primary amino group on this compound allows for derivatization reactions to produce a colored product with strong absorbance in the visible region. Common reagents for primary amines include ninhydrin (B49086), which forms a deep purple product known as Ruhemann's purple, and o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which forms a fluorescent isoindole product that also absorbs light. jcsp.org.pknih.gov The absorbance of the resulting solution is proportional to the concentration of the analyte, following the Beer-Lambert law at lower concentrations. jcsp.org.pk Another approach involves the formation of charge-transfer complexes with π-acceptors like chloranil (B122849) or bromanil, which can be measured spectrophotometrically. researchgate.net
Fluorometric assays are generally more sensitive than spectrophotometric ones. These methods rely on the analyte's ability to emit light (fluoresce) after being excited by light of a specific wavelength. The furo[3,4-d]pyridazinone core, as part of a conjugated heterocyclic system, may possess native fluorescence. nih.gov If the native fluorescence is sufficiently strong and spectrally resolved from matrix interferences, a direct fluorometric assay can be developed. Alternatively, derivatization with a fluorogenic reagent can be employed to enhance sensitivity and selectivity. The reaction with OPA, mentioned earlier, is a classic example used for the fluorometric determination of primary amines. jcsp.org.pk
Table 2: Comparison of Potential Spectroscopic Methods
| Method | Principle | Potential Reagent | Wavelength (nm) | Advantages | Limitations |
|---|---|---|---|---|---|
| Spectrophotometry | Light absorption by a colored product | Ninhydrin | ~570 | Simple, cost-effective, well-established for amino groups. semanticscholar.org | Lower sensitivity, potential for interference from other primary amines. |
| Charge-transfer complex formation | Chloranil / Bromanil | ~350 | Good for detecting primary amino groups. researchgate.net | Can be less specific, requires pH control. | |
| Fluorometry | Measurement of emitted light | o-phthalaldehyde (OPA) | Excitation: ~340, Emission: ~455 | High sensitivity and selectivity for primary amines. jcsp.org.pk | Reagent stability can be a concern. |
Electrochemical Sensing Methods and Biosensor Applications
Electrochemical methods provide a highly sensitive and often portable platform for the detection of electroactive compounds. The this compound molecule contains moieties, such as the primary amino group and the electron-rich heterocyclic system, that are susceptible to oxidation or reduction at an electrode surface.
Cyclic voltammetry can be used to study the electrochemical behavior of the compound and identify its oxidation/reduction potentials. Quantitative techniques like differential pulse voltammetry or square-wave voltammetry can then be developed for sensitive trace analysis. The performance of these sensors can be significantly enhanced by modifying the electrode surface. For instance, electrodes can be modified with nitrogen-rich materials or covalent organic frameworks to preconcentrate the analyte at the surface, thereby amplifying the electrochemical signal. researchgate.net
Biosensors combine a biological recognition element with a physicochemical transducer to achieve high selectivity. For this compound, several biosensor configurations are plausible:
Enzyme-based sensors: If the compound is a substrate or inhibitor of a specific enzyme (e.g., an oxidase or dehydrogenase), an amperometric biosensor could be constructed. The enzyme would be immobilized on an electrode, and the current generated from the enzymatic reaction would be proportional to the analyte's concentration.
Immunosensors: Highly specific antibodies could be generated against the molecule. These antibodies would be immobilized on a sensor surface (e.g., an electrode or an optical transducer). Binding of the analyte to the antibody would then be detected through a change in an electrical, optical, or mass-sensitive signal.
Aptamer-based sensors: Similar to immunosensors, aptasensors use short, single-stranded DNA or RNA molecules (aptamers) that can bind to a specific target. An aptamer with high affinity for this compound could be selected and integrated into an electrochemical or optical sensing platform.
Sample Preparation Methodologies for Diverse Research Matrices
Effective sample preparation is a critical step to isolate this compound from complex matrices such as biological fluids, tissues, or environmental samples. The primary goals are to remove interfering substances that could suppress the analytical signal or damage the instrument, and to concentrate the analyte to a level suitable for detection. nih.govchromatographyonline.com
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. Based on the pH and the pKa of the amino group, the analyte can be extracted from an aqueous sample into an organic solvent. Adjusting the pH to neutralize the amine will increase its solubility in the organic phase.
Solid-Phase Extraction (SPE): SPE is a widely used and highly versatile technique for sample cleanup and concentration. chromatographyonline.com For a compound like this compound, a cation-exchange SPE sorbent could be used to retain the protonated amine, allowing neutral and anionic interferences to be washed away. The analyte is then eluted with a solvent that neutralizes the amine or displaces it from the sorbent. Reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) type sorbents could also be applicable. nih.govmdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food matrices, is also effective for other classes of compounds, including heterocyclic amines. wiley.com It typically involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (dSPE) step is used for cleanup, where a small amount of sorbent is added to the extract to remove specific interferences like lipids or pigments. wiley.comnih.gov
Table 3: Overview of Sample Preparation Techniques
| Technique | Principle | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Differential partitioning between immiscible liquids. | Aqueous samples (e.g., urine, plasma). | Inexpensive, simple concept. | Can be labor-intensive, uses large volumes of organic solvents, emulsion formation. chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Biological fluids, environmental water, food extracts. | High recovery, good concentration factor, automation is possible. chromatographyonline.com | Can be more expensive, requires method development. |
| QuEChERS | Acetonitrile extraction followed by salting out and dSPE cleanup. | Complex solid matrices (e.g., food, tissue). wiley.com | Fast, high throughput, uses minimal solvent, effective. | May not be suitable for all analyte/matrix combinations. |
Validation Parameters for Analytical Methods (e.g., linearity, sensitivity, selectivity, robustness)
Validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. researchgate.net It ensures that the results generated are reliable and reproducible. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). pharmavalidation.intbzmed.ac.ir
Selectivity/Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comaltabrisagroup.com In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and by analyzing blank matrix samples to check for interferences at the analyte's retention time. youtube.com
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. pharmavalidation.inyoutube.com It is typically evaluated by analyzing a series of standards at different concentrations (e.g., 5-7 levels) and performing a linear regression analysis of the response versus concentration. pharmavalidation.in The correlation coefficient (r) or coefficient of determination (r²) should be close to 1. pharmaerudition.org The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaerudition.org
Sensitivity (Limit of Detection and Limit of Quantitation): Sensitivity refers to the method's ability to detect and quantify low concentrations of the analyte.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. pharmaerudition.org It is often estimated based on the signal-to-noise ratio (typically S/N = 3).
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaerudition.org It is often determined as the concentration that gives a signal-to-noise ratio of 10, or it can be the lowest point on the calibration curve that meets acceptance criteria for accuracy and precision. youtube.com
Accuracy and Precision:
Accuracy is the closeness of the measured value to the true or accepted reference value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., low, medium, high) and calculating the percentage of the analyte recovered. researchgate.netelementlabsolutions.com
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day or inter-analyst precision), and reproducibility (inter-laboratory precision). altabrisagroup.comyoutube.com It is reported as the relative standard deviation (RSD). gcms.cz
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com For an HPLC method, these variations could include changes in mobile phase pH, mobile phase composition, column temperature, or flow rate. youtube.com This provides an indication of the method's reliability during normal usage. elementlabsolutions.com
Table 4: Summary of Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Definition | How to Assess | Typical Acceptance Criteria (ICH) |
|---|---|---|---|
| Selectivity | Ability to measure the analyte without interference. elementlabsolutions.com | Analyze blank matrix, spiked matrix, and standards. | No significant interfering peaks at the analyte's retention time/m/z. |
| Linearity | Proportionality of response to concentration. pharmavalidation.in | Analyze 5-7 standards across the range; plot response vs. concentration. | Coefficient of determination (r²) > 0.995. jfda-online.com |
| Range | Concentration interval where the method is precise, accurate, and linear. pharmaerudition.org | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the test concentration for an assay. youtube.com |
| Accuracy | Closeness to the true value. elementlabsolutions.com | Recovery studies on spiked blank matrix at multiple levels (n≥3). | Recovery typically within 80-120% or 90-110% depending on concentration. |
| Precision | Agreement between repeated measurements. altabrisagroup.com | Replicate analyses (n≥6) of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for drug substance, ≤ 15-20% at trace levels. gcms.cz |
| LOD | Lowest detectable concentration. pharmaerudition.org | Signal-to-Noise ratio (S/N) of 3:1. | - |
| LOQ | Lowest quantifiable concentration. pharmaerudition.org | S/N of 10:1; must be determined with acceptable precision and accuracy. | RSD should be acceptable (e.g., ≤ 20%). gcms.cz |
| Robustness | Resistance to small, deliberate method variations. elementlabsolutions.com | Vary parameters like pH, temperature, flow rate, and observe the effect on results. | System suitability parameters should remain within acceptance criteria. |
Emerging Research Directions and Potential Academic Applications of 7 Amino 4,5 Dimethylfuro 3,4 D Pyridazin 1 2h One
Exploration in Materials Science: Optoelectronic and Polymeric Applications
The field of materials science is constantly in search of novel organic molecules with tunable electronic properties for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furo[3,4-d]pyridazinone core of 7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one features a π-conjugated system, which is a fundamental prerequisite for charge transport. The introduction of a 7-amino group is expected to significantly influence the electronic characteristics of the parent molecule.
The amino group typically acts as an electron-donating group, which can raise the energy level of the highest occupied molecular orbital (HOMO) of the compound. This modification can reduce the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), potentially shifting the absorption and emission spectra to longer wavelengths. Such bathochromic shifts are highly desirable for tuning the color of emitted light in OLEDs or for broadening the absorption spectrum in OPVs to better match solar radiation.
Further research could focus on synthesizing polymers incorporating the this compound moiety. The amino group provides a convenient handle for polymerization reactions, allowing the creation of novel conductive or emissive polymers. The properties of these materials could be further fine-tuned by derivatizing the amino group or modifying other positions on the heterocyclic core. The exploration of these molecules as components in photoelectroactive materials is an active area of interest. researchgate.net
| Property | Parent Compound (Hypothetical) | 7-Amino Derivative (Predicted) | Potential Application |
| HOMO Energy Level | Lower | Higher | Tuning charge injection barriers |
| LUMO Energy Level | - | Slightly modified | Fine-tuning electron affinity |
| HOMO-LUMO Gap | Larger | Smaller | Red-shifted absorption/emission |
| Fluorescence | Weak / Blue-shifted | Stronger / Red-shifted | Emissive layers in OLEDs |
| Polymerization Site | Limited | Yes (via Amino Group) | Conductive/Emissive Polymers |
Utilization as Fluorescent Probes and Imaging Agents in Biological Research
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity. Molecules with an aminopyridine scaffold are known to have potential as fluorescent probes due to their high quantum yields. mdpi.com The this compound structure, containing an amino group attached to a conjugated heterocyclic system, is a promising candidate for the development of novel fluorophores.
The intrinsic fluorescence of the scaffold could be modulated by the local environment, making it a potential sensor for properties like pH or polarity. More advanced applications involve using the amino group as a site for bio-conjugation. By attaching specific targeting ligands (e.g., peptides, antibodies, or small molecules) to the amino group, researchers could direct the fluorescent probe to specific proteins or organelles within a living cell, enabling targeted imaging.
Furthermore, the amino group can be functionalized to create "smart probes" that exhibit a change in their fluorescent properties upon a specific biological event, such as enzyme activity or the presence of a particular analyte. For instance, derivatization of the amino group with a quencher moiety that can be cleaved by a specific enzyme would result in a probe that "turns on" its fluorescence only in the presence of that enzyme. The use of fluorescence-based assays is common in screening for biological activity, such as in the displacement of fluorescent reagents from protein binding pockets. nih.gov
| Feature | Desired Characteristic | Potential of this compound |
| Quantum Yield | High | The amino group may enhance the quantum yield of the furo-pyridazinone core. |
| Photostability | High | The rigid, fused heterocyclic system may confer good photostability. |
| Solvatochromism | Significant shifts with polarity | The polar lactam group and amino substituent suggest potential sensitivity to the environment. |
| Bio-conjugation | Reactive handle available | The primary amino group is an ideal site for conjugation to biomolecules. |
| "Turn-On" Capability | Modifiable fluorescence | The amino group can be functionalized with quenchers or reactive groups for sensing applications. |
Role in Catalyst Development and Organic Synthesis Methodologies
Nitrogen-containing heterocyclic compounds are widely used as ligands in coordination chemistry and catalysis. The multiple nitrogen and oxygen atoms within the this compound structure present potential coordination sites for metal ions. As such, this compound and its derivatives could be investigated as ligands for transition metal catalysts. The specific geometry and electronic properties of the resulting metal complexes would dictate their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.
In the realm of organic synthesis, the compound itself serves as a versatile building block. The furo[3,4-d]pyridazinone core is a condensed biheterocyclic system that can be accessed through the cyclocondensation of appropriately substituted furans with hydrazine (B178648). mdpi.com The presence of the 7-amino group provides a key functional handle for a wide array of synthetic transformations, allowing for the construction of more complex molecules. It can undergo reactions such as acylation, alkylation, and diazotization, paving the way for the synthesis of diverse libraries of derivatives for further study. semanticscholar.org
Advancements in Automated Synthesis and High-Throughput Screening of Derivatives
The exploration of the full potential of the this compound scaffold necessitates the synthesis and evaluation of a large number of its analogues. Automated synthesis platforms and high-throughput screening (HTS) techniques are critical for this endeavor. The synthetic routes leading to pyridazinone derivatives can often be adapted for automated parallel synthesis. nih.gov
Starting from the core 7-amino compound, automated platforms can be programmed to perform a series of reactions in parallel, introducing a wide variety of functional groups at the amino position. This combinatorial approach can rapidly generate a large library of compounds.
Once a library of derivatives is synthesized, HTS methods can be employed to rapidly assess their properties for various applications. For example, in materials science, automated systems can measure the photophysical properties (absorption, emission, quantum yield) of each compound in the library. In biological research, HTS can be used to screen the library for binding to a specific protein target or for a desired cellular effect, a common practice in drug discovery. nih.govclinpractice.ru
| R-Group (Attached to 7-Amino) | Synthetic Method | Potential Application Area | Screening Method |
| Acetyl, Benzoyl | Acylation | Fluorescent Probes | Automated Fluorimetry |
| Methyl, Benzyl | Reductive Amination | Materials Science | Spectrophotometry |
| Phenyl, Pyridyl | Buchwald-Hartwig Amination | Catalysis (Ligands) | Parallel Reaction Screening |
| Biotin, RGD-peptide | Amide Coupling | Biological Imaging | High-Content Imaging |
Future Prospects in Fundamental Chemical Research and Interdisciplinary Collaborations
The full potential of this compound is yet to be unlocked, and its exploration offers fertile ground for fundamental chemical research. Detailed studies are required to fully characterize its photophysical properties, its coordination chemistry, and its reactivity. Advanced computational studies could provide theoretical insights into its electronic structure and predict the properties of its derivatives, guiding future synthetic efforts.
Realizing the diverse applications of this compound will require extensive interdisciplinary collaboration. Synthetic organic chemists will be needed to develop efficient and scalable routes to the core structure and its derivatives. Materials scientists will be essential for fabricating and testing these new molecules in electronic devices. Biologists and biochemists will play a crucial role in evaluating the utility of fluorescent probes in cellular systems and screening for biological activity. Such collaborative efforts will be key to transforming the potential of this promising heterocyclic scaffold into practical applications that advance science and technology.
Q & A
Q. What synthetic methodologies are recommended for preparing 7-Amino-4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one?
The synthesis of this compound likely involves cyclocondensation and substitution reactions. A plausible route includes:
- Step 1 : Cyclocondensation of a furan precursor with a pyridazine derivative under basic conditions (e.g., KOH in dioxane/water) to form the fused furopyridazinone core .
- Step 2 : Introduction of the amino group via nucleophilic substitution at the 7-position, using ammonia or a protected amine under controlled temperatures (e.g., 60–80°C) to avoid side reactions . Key considerations include solvent choice (e.g., ethanol or DMF for solubility) and purification via recrystallization or column chromatography.
Q. How can the structural integrity of this compound be confirmed?
Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign methyl groups (4,5-dimethyl) and the amino proton using 2D NMR (HMQC/HMBC) to confirm connectivity and rule out tautomeric interconversions .
- X-ray diffraction : Resolve spatial arrangement and hydrogen-bonding patterns, as demonstrated for the non-amino analog (4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one) .
- IR spectroscopy : Validate the presence of carbonyl (C=O) and amine (N–H) functional groups .
Q. What analytical techniques are critical for monitoring reaction progress during synthesis?
- TLC/HPLC : Track intermediate formation using polar solvents (e.g., ethyl acetate/hexane).
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns to verify product identity .
- In situ pH monitoring : Essential for reactions requiring precise basic conditions (e.g., substitution steps) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous HMBC correlations) be resolved for this compound?
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one) to identify conserved spectral features .
- Dynamic NMR : Probe temperature-dependent shifts to detect tautomerism or conformational flexibility .
- Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
Q. What strategies optimize the regioselectivity of amino group introduction at the 7-position?
- Electrophilic directing groups : Introduce electron-withdrawing substituents (e.g., Cl) at the 7-position prior to substitution to enhance reactivity .
- Protecting groups : Temporarily block competing reactive sites (e.g., carbonyl oxygen) using silyl or acetyl groups .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms for amino group installation .
Q. How does the amino group influence the compound’s reactivity in downstream functionalization?
- Nucleophilic sites : The amino group can act as a directing group for electrophilic aromatic substitution or participate in condensation reactions (e.g., Schiff base formation) .
- Redox sensitivity : The amine may require protection (e.g., Boc or Fmoc) during oxidation steps to prevent degradation .
Q. What experimental approaches are used to investigate structure-activity relationships (SAR) for this compound?
- Derivatization libraries : Synthesize analogs with modified substituents (e.g., halogenation at the furan ring) and assess biological activity .
- Enzymatic assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays or isothermal titration calorimetry (ITC) .
- Molecular docking : Compare binding modes of the amino-substituted derivative with non-amino analogs to identify key interactions .
Data Contradiction and Validation
Q. How can discrepancies in reported synthetic yields for similar furopyridazinones be addressed?
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) and stoichiometry .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) that may reduce yield .
- Scale-up adjustments : Optimize heat/mass transfer for larger batches using flow chemistry or microwave-assisted synthesis .
Q. What methods validate the absence of residual solvents or impurities in the final product?
- GC-MS : Detect volatile residues (e.g., dioxane) with detection limits <10 ppm .
- Elemental analysis : Confirm purity by matching experimental vs. theoretical C/H/N/O percentages .
- Pharmacopeial standards : Follow guidelines for residual solvent limits (e.g., ICH Q3C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
